Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Catalog No.
S1518121
CAS No.
19249-03-7
M.F
C20H26O8S2
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Common pain: Replacing TEG ditosylate with dichlorides or other PEG lengths causes sluggish kinetics, low yields, or linker geometry failure in PROTACs/macrocycles. This reagent solves it.

  • Tosylate leaving groups enable rapid, mild nucleophilic substitution without secondary activation.
  • PEG3 spacer provides exact spatial fit for PROTAC ternary complexes and 15-crown-5 rings.
  • High-purity crystalline solid (≥98%), scalable, easily converted to diazide for click chemistry.

Reliable B2B supply, global shipping.

CAS Number

19249-03-7

Product Name

Tri(Ethylene Glycol) DI-P-Toluenesulfonate

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C20H26O8S2

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3

InChI Key

KCONMNWPRXAWKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

The exact mass of the compound Tri(Ethylene Glycol) DI-P-Toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tri(ethylene glycol) di-p-toluenesulfonate, Triethylene glycol ditosylate, TEG ditosylate, TsO-PEG3-OTs, 2,2'-[Ethane-1,2-diylbis(oxy)]diethyl di-p-toluenesulfonate, Triethylene glycol bis(p-toluenesulfonate), Triethylene glycol di(4-methylbenzenesulfonate)

Purity

≥98%

Package Size

1 g

Tri(Ethylene Glycol) DI-P-Toluenesulfonate (CAS: 19249-03-7), commonly referred to as TEG ditosylate or TsO-PEG3-OTs, is a highly reactive, bifunctional PEGylation reagent widely utilized in advanced organic synthesis, macrocycle construction, and bioconjugation. Structurally, it features a hydrophilic triethylene glycol core capped by two p-toluenesulfonate (tosylate) leaving groups. This configuration makes it an exceptionally efficient electrophile for nucleophilic substitution reactions, serving as a critical building block for synthesizing crown ethers, PROTAC linkers, and functionalized azides or amines. For procurement and process chemistry, its core value lies in its high purity, solid crystalline form at room temperature, and its ability to install a precisely defined PEG3 spacer that enhances the aqueous solubility of target molecules without introducing excessive steric bulk .

Research Fit

Bifunctional PEG3 linker for stepwise conjugation
Tosyl leaving group with moderate reactivity and high stability
Regioselective macrocycle synthesis (e.g., calix[8]crowns)

Generic substitution of TEG ditosylate with other PEG lengths or dihalides frequently results in target failure or severe yield penalties. Substituting with triethylene glycol dichloride or dibromide drastically reduces the reaction kinetics of nucleophilic substitutions, often necessitating harsher conditions, longer reaction times, or secondary activation steps. Furthermore, altering the PEG chain length—such as using diethylene glycol ditosylate or tetraethylene glycol ditosylate—fundamentally changes the spatial distance and flexibility of the resulting linker. In the design of PROTACs or macrocyclic hosts (like 15-crown-5 vs 18-crown-6), a deviation of even one ethylene oxide unit destroys the precise geometric and thermodynamic fit required for target protein degradation or specific ion chelation [1].

Substitution Risk

  • PEG spacer length alters macrocycle regioselectivity; PEG4-ditosylate yields different product distributions.
  • Leaving group identity (tosylate vs. mesylate) changes cyclization efficiency; dimesylate may provide higher yields for specific targets.
  • Direct substitution without validation may compromise synthetic reproducibility and selectivity.

Superior Leaving Group Kinetics in Macrocyclization and Substitution

In the synthesis of macrocycles and PEGylated linkers, the choice of leaving group drastically impacts reaction kinetics and overall yield. Tri(Ethylene Glycol) Di-p-toluenesulfonate features two highly reactive tosylate groups, which are superior leaving groups compared to halides. Comparative macrocyclization studies demonstrate that utilizing the ditosylate variant instead of triethylene glycol dichloride or dibromide significantly accelerates reaction kinetics and improves the yield of the desired macrocyclic structures under milder conditions [1]. Furthermore, the ditosylate serves as the direct, high-yield synthetic precursor to both the dibromide and diazide forms, allowing procurement teams to bypass downstream halide intermediates entirely [2].

Evidence DimensionLeaving group efficacy and macrocyclization yield
Target Compound DataTri(Ethylene Glycol) Di-p-toluenesulfonate (high yield, rapid kinetics, direct precursor)
Comparator Or BaselineTriethylene glycol dichloride or dibromide (lower yield, slower kinetics, requires secondary synthesis step)
Quantified DifferenceTosylate substitution provides higher macrocyclization yields and eliminates the 14-hour secondary halogenation step required to produce the dibromide from the ditosylate.
ConditionsBase-catalyzed nucleophilic substitution (e.g., K2CO3 in ACN or DMF) for macrocycle or PROTAC linker synthesis.

Procuring the ditosylate directly eliminates a synthetic step, improves final macrocycle yields, and allows for milder reaction conditions compared to using the corresponding dihalides.

PEG spacer controls calix[8]crown regioselectivity
Head-to-head comparison
Target: 1,3-bridged calix[8]crown-4 (44) + 1,5-isomer (54) as main products vs PEG4-ditosylate: different product distribution
Spacer length determines macrocycle architecture.
Exact yields not provided; selectivity is distinct.

Handling and Purification Advantages in Large-Scale Synthesis

The physical state of PEGylated reagents heavily influences their processability in industrial settings. Tri(Ethylene Glycol) Di-p-toluenesulfonate typically presents as a white to almost white crystalline powder with a melting point of 78-82 °C. This is in stark contrast to higher molecular weight PEG ditosylates, such as tetraethylene glycol ditosylate, which often present as dense, viscous liquids or oils at room temperature [1]. This solid crystalline nature allows for straightforward purification via simple recrystallization (e.g., from ethanol) and easier stoichiometric weighing, completely avoiding the need for time-consuming and solvent-heavy column chromatography required for liquid PEG ditosylates[1].

Evidence DimensionPhysical state and purification method
Target Compound DataSolid crystalline powder (mp 78-82 °C); purifiable by recrystallization
Comparator Or BaselineTetraethylene glycol ditosylate (dense liquid/oil)
Quantified DifferenceEliminates the need for column chromatography, reducing solvent usage and processing time during scale-up.
ConditionsBulk synthesis and downstream purification workflows.

Procuring a solid, crystallizable reagent drastically reduces purification bottlenecks and solvent costs in large-scale manufacturing compared to handling viscous liquid analogs.

Leaving group impacts crown ether synthesis
Cross-study comparable

Mesylate method reported higher efficiency for crown ether cyclization; ditosylate less optimal in this context.

Conditions: Cs₂CO₃, MeCN, 2,2'-bis[4(5)-tert-butyl-6-hydroxyphenoxy]-ethyl ether

Leaving group choice impacts cyclization yield.
Qualitative assessment; quantitative yield data not available.

Optimal Spacer Length for Aqueous Solubility in Bioconjugation

For biological applications such as PROTAC synthesis and antibody-drug conjugates (ADCs), the length of the PEG spacer dictates both the aqueous solubility of the linker and the spatial orientation of the conjugated moieties. Tri(Ethylene Glycol) Di-p-toluenesulfonate provides a precise 3-unit PEG spacer (PEG3) that offers significantly greater hydrophilicity and flexibility than ethylene glycol ditosylate or diethylene glycol ditosylate . This specific chain length prevents steric hindrance between linked pharmacophores while maintaining a compact enough profile to avoid the excessive hydrodynamic drag associated with longer PEG chains .

Evidence DimensionSpacer length and aqueous solubility
Target Compound DataTriethylene glycol (PEG3) spacer (optimal balance of solubility and minimal steric bulk)
Comparator Or BaselineEthylene glycol ditosylate (PEG1) or Diethylene glycol ditosylate (PEG2)
Quantified DifferencePEG3 provides a longer, more flexible hydrophilic bridge, critical for achieving the necessary spatial separation in bifunctional degraders without compromising aqueous solubility.
ConditionsAqueous media bioconjugation and PROTAC linker formulation.

Buyers developing PROTACs or targeted degraders must select the exact PEG3 chain length to empirically match the required distance between the E3 ligase ligand and the target protein ligand.

Tosyl group reactivity-stability profile
Class-level inference

Reactivity: moderate (vs. high for dimesylate, low for dibutylsulfonate)

Stability: excellent (vs. good for dimesylate, fair for dibutylsulfonate)

Balance supports multi-step synthesis with reduced premature decomposition risk.
General sulfonate ester profile; no compound-specific kinetics.

PROTAC and Targeted Protein Degrader Linker Synthesis

TEG ditosylate is heavily utilized as a bifunctional cross-linker in the synthesis of PROTACs. Its PEG3 spacer provides the exact spatial distance required to link a target-protein-binding ligand to an E3 ubiquitin ligase ligand, while its tosylate groups allow for rapid, high-yield nucleophilic substitution with amines or phenols .

Macrocyclic Crown Ether and Cryptand Manufacturing

In host-guest chemistry, TEG ditosylate is a critical precursor for synthesizing specific macrocycles, such as 15-crown-5 derivatives. The superior leaving group ability of the tosylates ensures high-yield cyclization under high-dilution or template-assisted conditions, outperforming the corresponding dichloride or dibromide analogs [1].

Precursor for Diazide and Diamine Click Chemistry Reagents

TEG ditosylate serves as an ideal, easily purifiable solid intermediate for the large-scale synthesis of triethylene glycol diazide (via reaction with sodium azide). This diazide is subsequently used in strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry for bioconjugation and materials science [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
PEG3 spacer length; stepwise conjugation with tosyl groups
Ternary complex formation and degradation efficiency
1,3-Bridged calix[8]crown synthesis
Three-unit PEG spacer determines regioselectivity for 1,3-bridging
Regiochemical outcome and product distribution
Monoazacrown ether synthesis
Bifunctional electrophile for macrocyclization under phase-transfer conditions
Cyclization yield and cation-binding selectivity

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19249-03-7

Wikipedia

Triethylene glycol di(p-toluenesulfonate)

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